molecular formula C7H8BrNO3 B2796489 Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate CAS No. 2091880-94-1

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate

Cat. No. B2796489
CAS RN: 2091880-94-1
M. Wt: 234.049
InChI Key: FNZIAEJOXWSHJN-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is an organic compound that belongs to the carboxylic ester group . It has a molecular formula of C7H8BrNO3 and an average mass of 234.047 Da . This compound is used as a pharmaceutical, organic intermediate, and in organic light-emitting diodes .


Molecular Structure Analysis

The InChI code for Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is 1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)9-12-5/h3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate is a liquid at room temperature . The compound should be stored at a temperature of 4°C .

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements associated with it include H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate and similar compounds involve the development of new eco-friendly synthetic strategies . There is also a focus on expanding the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .

properties

IUPAC Name

ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO3/c1-3-11-7(10)5-4(2)6(8)9-12-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZIAEJOXWSHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NO1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate

CAS RN

2091880-94-1
Record name ethyl 3-bromo-4-methyl-1,2-oxazole-5-carboxylate
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